RORγt Inverse Agonist Potency
In a cell-based assay measuring inhibition of human RORγt ligand binding domain, 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine demonstrated an EC50 of 900 nM [1]. This activity, while moderate, provides a specific starting point for SAR studies and contrasts with more optimized RORγt inverse agonists. For instance, compound 26, a phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone derivative, exhibited a significantly higher potency with an EC50 of 11 nM in a Gal4 reporter assay [2]. This comparison quantifies the potency gap between a foundational building block and a fully optimized lead molecule, highlighting the compound's role in early-stage discovery rather than as a final drug candidate.
| Evidence Dimension | RORγt inhibition (EC50) |
|---|---|
| Target Compound Data | 900 nM |
| Comparator Or Baseline | Compound 26 (phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone derivative): 11 nM |
| Quantified Difference | Approximately 82-fold lower potency |
| Conditions | Human RORγt ligand binding domain expressed in CHOK1 cells, Gal4 luciferase assay |
Why This Matters
This quantitative data enables medicinal chemists to rationally select this compound for initial SAR exploration, knowing its baseline activity and the potential for optimization towards more potent analogs.
- [1] BindingDB. BDBM50153595 CHEMBL3775930. EC50: 900 nM for RORγt inhibition. View Source
- [2] Duan JJ, et al. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorg Med Chem Lett. 2020;30(11):127441. View Source
